Amino-PEG4-alcohol

Catalog No.
S518588
CAS No.
86770-74-3
M.F
C8H19NO4
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG4-alcohol

CAS Number

86770-74-3

Product Name

Amino-PEG4-alcohol

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanol

Molecular Formula

C8H19NO4

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C8H19NO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-9H2

InChI Key

ANOJXMUSDYSKET-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Amino-PEG4-alcohol

Canonical SMILES

C(COCCOCCOCCO)N

The exact mass of the compound 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol is 193.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amino-PEG4-alcohol (CAS 86770-74-3) is a discrete, monodisperse polyethylene glycol (PEG) derivative featuring a terminal primary amine and a terminal hydroxyl group. This heterobifunctional structure makes it a valuable building block for covalently linking molecules where precise control over spacer length is critical. Its primary utility is in bioconjugation, drug delivery systems like Antibody-Drug Conjugates (ADCs) and PROTACs, and surface modification, where the defined four-unit PEG chain provides a balance of hydrophilicity, steric spacing, and conformational flexibility.

Substituting Amino-PEG4-alcohol with polydisperse PEG mixtures or even other discrete-length analogs is a primary source of process variability and product failure. Polydisperse PEGs create heterogeneous conjugates, complicating characterization, compromising batch-to-batch reproducibility, and potentially increasing immunogenicity. Using a PEG linker that is too short (e.g., PEG2) or too long (e.g., PEG8) can significantly alter the binding affinity, steric hindrance, and pharmacokinetic properties of the final construct. In sensitive systems like PROTACs or ligand-receptor binding assays, a deviation of even a few ethylene glycol units can be the difference between optimal and negligible activity, making precise, monodisperse linkers a prerequisite for reproducible outcomes.

Reproducibility Advantage: Guaranteed Structural Uniformity vs. Polydisperse Alternatives

Amino-PEG4-alcohol is a monodisperse compound, meaning every molecule has the exact same molecular weight and length, with a polydispersity index (PDI) of 1.0. This contrasts sharply with conventional, polymer-derived PEGs, which are polydisperse mixtures of various chain lengths. Using a monodisperse reagent eliminates a significant source of batch-to-batch variability in ADC and other conjugate manufacturing, simplifying characterization and improving product consistency.

Evidence DimensionPolydispersity Index (PDI)
Target Compound Data1.0 (structurally defined)
Comparator Or BaselineConventional Polydisperse PEGs (PDI > 1.0)
Quantified DifferenceEliminates heterogeneity in linker length
ConditionsMaterial specification for bioconjugation precursors

Guarantees batch-to-batch reproducibility in manufacturing processes, a critical requirement for therapeutic and diagnostic development.

Optimal Linker Length for Receptor Binding: Avoiding Affinity Loss Seen with Longer PEGs

In a comparative study of Gastrin-Releasing Peptide Receptor (GRPR) ligands, increasing the PEG linker length from PEG2 to PEG4 resulted in a measurable decrease in binding affinity. The IC50 for the natGa-NOTA-PEG2-RM26 ligand was 3.1 ± 0.2 nM, which increased to 5.4 ± 0.4 nM when a PEG4 linker was used. This demonstrates that for certain ligand-receptor systems, a shorter, more constrained linker is beneficial, and extending the length to PEG4 or beyond can negatively impact target engagement.

Evidence DimensionReceptor Binding Affinity (IC50)
Target Compound Data5.4 ± 0.4 nM (for PEG4 linker)
Comparator Or BaselinePEG2 Linker (3.1 ± 0.2 nM)
Quantified Difference74% increase in IC50 (lower affinity) compared to PEG2
ConditionsBinding assay for natGa-NOTA-PEGn-RM26 ligand to Gastrin-Releasing Peptide Receptor (GRPR)

For applications requiring tight receptor binding, selecting the precise PEG4 length is a rational design choice to balance spacing and affinity, whereas a longer PEG may compromise biological activity.

Precursor Suitability: Amenable to High-Efficiency Solid-Phase Synthesis Workflows

The defined structure of Amino-PEG4-alcohol and its derivatives is well-suited for incorporation into automated solid-phase synthesis protocols, a common method for producing peptides and oligonucleotides. For example, Fmoc-protected versions of PEG4 linkers can be coupled to N-terminal amines on a resin with extended reaction times (2-4 hours) to ensure high coupling efficiency, a standard adjustment for sterically demanding building blocks. This contrasts with the difficulty of incorporating polydisperse PEGs into solid-phase workflows, which would result in an indefinable final product mixture.

Evidence DimensionProcess Compatibility
Target Compound DataIntegrates into standard SPPS cycles with established protocols (e.g., Fmoc deprotection, HBTU/HATU activation).
Comparator Or BaselinePolydisperse PEG reagents
Quantified DifferenceEnables synthesis of a single, characterizable product vs. an intractable mixture.
ConditionsSolid-Phase Peptide Synthesis (SPPS) workflow

This compound is a reliable raw material for automated synthesis processes, enabling the creation of complex, discrete biomolecules without requiring post-synthesis purification of linker-related impurities.

Manufacturing PROTACs and ADCs with High Batch-to-Batch Consistency

The monodisperse nature of Amino-PEG4-alcohol is critical for the synthesis of PROTACs and ADCs, where linker length directly influences ternary complex stability and pharmacokinetic profiles. Using this exact linker ensures that every conjugate molecule is identical, eliminating the product heterogeneity and analytical challenges associated with polydisperse linkers and leading to more reliable and reproducible preclinical data.

Developing Peptide Conjugates and Radioligands with Tuned Binding Affinity

For applications like peptide-drug conjugates or targeted imaging agents, linker length is a key variable for optimizing target engagement. As shown in receptor binding studies, a PEG4 linker can offer a distinct affinity profile compared to shorter or longer analogs. Procuring Amino-PEG4-alcohol allows for rational design where a specific, intermediate spacer length is hypothesized to be optimal for balancing target access and binding energy.

Automated Synthesis of Functionalized Peptides and Oligonucleotides

As a building block, derivatives of Amino-PEG4-alcohol are readily integrated into standard solid-phase peptide synthesis (SPPS) workflows. This enables the precise, site-specific incorporation of a hydrophilic spacer with a reactive handle, facilitating the production of well-defined, functionalized biomolecules without the complex purification challenges posed by polydisperse reagents.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

193.13140809 Da

Monoisotopic Mass

193.13140809 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

86770-74-3

General Manufacturing Information

Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-: ACTIVE

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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